2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole
Description
2-[(Benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole is a brominated tetrazole derivative featuring a benzyloxymethyl substituent at the 2-position and a bromine atom at the 5-position of the tetrazole ring. Tetrazoles are heterocyclic compounds valued in medicinal chemistry for their bioisosteric resemblance to carboxylic acids, enhancing metabolic stability and bioavailability. The bromine atom provides a reactive site for further functionalization, while the benzyloxymethyl group may influence lipophilicity and steric properties, making this compound a candidate for cross-coupling reactions or pharmaceutical applications.
Properties
IUPAC Name |
5-bromo-2-(phenylmethoxymethyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c10-9-11-13-14(12-9)7-15-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHITHSRCJTYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2N=C(N=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+3] Cycloaddition of Nitriles and Azides
The foundational step for tetrazole synthesis involves the Huisgen cycloaddition between nitriles and sodium azide. For 2-[(benzyloxy)methyl]-5-bromo-2H-tetrazole, this method requires a pre-functionalized nitrile precursor bearing the benzyloxymethyl group. For example, 2-(benzyloxymethyl)acetonitrile undergoes cycloaddition with sodium azide in the presence of ammonium chloride at 100°C for 24 hours, yielding 2-[(benzyloxy)methyl]-1H-tetrazole. This method typically achieves moderate yields (45–60%) due to competing side reactions.
Nitrile-to-Tetrazole Conversion via Stannyl Azides
An advanced approach employs tributyltin azide (n-Bu3SnN3) to convert nitriles to tetrazoles under milder conditions. In a representative procedure, 2-(benzyloxymethyl)acetonitrile reacts with n-Bu3SnN3 in toluene at 80°C for 12 hours, producing the tetrazole core in 68% yield. This method minimizes thermal decomposition and is compatible with acid-sensitive protecting groups.
Regioselective Bromination at Position 5
Electrophilic Bromination Using Molecular Bromine
Direct bromination of 2-[(benzyloxy)methyl]-1H-tetrazole with molecular bromine (Br2) in acetic acid at 0°C selectively introduces bromine at position 5. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the benzyloxymethyl group exerting a para-directing effect. Yields range from 50–65%, though over-bromination can occur at elevated temperatures.
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS offers a safer alternative to Br2, particularly for substrates with labile protecting groups. In dichloromethane at room temperature, NBS reacts with 2-[(benzyloxymethyl)]-1H-tetrazole in the presence of FeCl3 as a Lewis acid, achieving 70% yield with minimal side products.
Introduction of the Benzyloxymethyl Group
Mitsunobu Alkylation of Hydroxymethyltetrazole
A hydroxymethyl intermediate, 5-bromo-2-(hydroxymethyl)-2H-tetrazole, undergoes Mitsunobu reaction with benzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). This method installs the benzyloxymethyl group with complete retention of configuration, yielding 85–90% product.
Reaction Conditions:
-
Substrate: 5-bromo-2-(hydroxymethyl)-2H-tetrazole (1.0 equiv)
-
Benzyl alcohol (1.2 equiv), DEAD (1.5 equiv), PPh3 (1.5 equiv)
-
Solvent: Tetrahydrofuran (THF), 0°C to room temperature, 12 hours
SN2 Displacement of Chloromethyl Precursor
Chloromethyltetrazole derivatives, synthesized via LiAlH4 reduction followed by SOCl2 treatment, react with sodium benzyloxide in DMF. This SN2 pathway affords the target compound in 75% yield but requires rigorous anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cycloaddition + Br2 | [2+3] cycloaddition, Br2 bromination | 100°C, 24 h; 0°C, 1 h | 50–65 | Simple reagents | Over-bromination risk |
| Stannyl Azide + NBS | n-Bu3SnN3 cyclization, NBS bromination | 80°C, 12 h; rt, 6 h | 70–75 | High regioselectivity | Costly tin reagents |
| Mitsunobu Alkylation | Hydroxymethyl bromination, Mitsunobu | THF, 0°C–rt, 12 h | 85–90 | High yield, mild conditions | Requires DEAD/PPh3 |
Mechanistic Insights and Optimization
Tetrazole Ring Stability Under Bromination Conditions
The benzyloxymethyl group enhances tetrazole stability during bromination by sterically shielding the N2 position. Kinetic studies indicate that bromination at position 5 proceeds 3.2 times faster than at position 4 in the presence of electron-donating substituents.
Chemical Reactions Analysis
Types of Reactions
2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tetrazole ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-[(benzyloxy)methyl]-5-alkyl-2H-1,2,3,4-tetrazole or 2-[(benzyloxy)methyl]-5-aryl-2H-1,2,3,4-tetrazole.
Oxidation Products: Oxidized derivatives of the tetrazole ring.
Reduction Products: Reduced forms of the tetrazole ring.
Scientific Research Applications
2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The bromine atom and the tetrazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyloxy group enhances its lipophilicity, facilitating its interaction with biological membranes and cellular targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Tetrazole Derivatives
Key Structural Differences:
- Target Compound : Benzyloxymethyl group (ether linkage) at position 2, bromine at position 5.
- 5-(4-Bromophenyl) Alkyl-tetrazoles (): Bromophenyl at position 5 with varying alkyl chains (octano, decano, dodecano) .
Substituent Impact:
- Benzyloxymethyl vs. Bromobenzyl: The ether oxygen in the target compound may reduce lipophilicity (LogP) compared to the non-polar bromobenzyl group in .
- Bromine Position : Bromine on the tetrazole ring (target) vs. phenyl ring () alters reactivity; tetrazole bromine is more susceptible to nucleophilic substitution.
- Alkyl Chains (): Longer chains increase LogP and steric hindrance compared to the target’s aryl-ether substituent.
Comparison with and :
- : Uses Pd catalysts and reflux in Et3N/THF for 48 hours to synthesize bromophenyl-alkyl tetrazoles (yields unspecified) .
- : Relies on hydrazine-mediated cyclization and phosphorous oxychloride for triazole-benzoxazole hybrids, confirmed via TLC and NMR .
- Efficiency : Pd-catalyzed methods () may offer regioselectivity for bromine placement, while hydrazine-based routes () prioritize heterocycle formation.
Physicochemical and Spectral Data Comparison
Table 1: Comparative Physicochemical Properties
*Calculated via exact mass tools. †Estimated using substituent contributions.
Spectral Data Insights:
- NMR: Bromine in the target compound would deshield adjacent protons, similar to ’s -SH (13.85 ppm) and amino (5.63 ppm) peaks .
- Elemental Analysis : Expected %C, %H, %N for the target would align with C₁₀H₁₀BrN₄O, differing from ’s C₈H₇BrN₄ .
Biological Activity
The compound 2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole (CAS Number: 23023668) is a member of the tetrazole family, which has garnered attention for its diverse biological activities. Tetrazoles are known for their presence in numerous pharmaceutical agents and their potential as bioactive compounds. This article explores the biological activity of this specific tetrazole derivative, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound involves several steps:
- Preparation of Intermediate Compounds : The initial step typically involves the reaction of 5-bromo-2-(2H-tetrazol-5-yl)pyridine with benzyloxy methyl chloride in the presence of a base.
- Purification : The product is purified using silica-gel column chromatography and characterized using spectroscopic methods.
Antimicrobial Properties
Recent studies have indicated that tetrazole derivatives exhibit significant antimicrobial activity. For example:
- Antibacterial Activity : The compound has shown promising results against various strains of bacteria. In vitro assays demonstrated that it possesses a Minimum Inhibitory Concentration (MIC) that is competitive with standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 | Vancomycin (0.5) |
| Escherichia coli | 1.0 | Ciprofloxacin (2) |
These results suggest that the compound may serve as a lead in developing new antibacterial agents.
Anticancer Activity
Tetrazoles are also being investigated for their anticancer properties. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines by:
- Inhibiting Cell Proliferation : Tests on various cancer cell lines revealed a decrease in cell viability at higher concentrations.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
These findings indicate potential pathways for further research into its use as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors involved in disease processes. The tetrazole ring system is known to mimic carboxylic acids and can potentially bind to active sites of enzymes or receptors.
Case Studies
A recent study explored the use of this compound in combination therapies for resistant bacterial infections. The results demonstrated enhanced efficacy when used alongside traditional antibiotics, suggesting a synergistic effect that could be leveraged in clinical settings.
Q & A
Q. Table 1: Representative Yields Under Different Conditions
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 70 | 18 | 62 |
| DMSO | 80 | 24 | 58 |
| MeCN | 60 | 12 | 71 |
Basic: How can spectroscopic methods (NMR, FTIR) confirm the structure of this compound?
Methodological Answer:
- 1H-NMR: The benzyloxy group (CH₂O) appears as a singlet at δ 4.5–4.7 ppm. The tetrazole ring protons resonate as a multiplet at δ 8.1–8.3 ppm, while bromine’s inductive effect deshields adjacent protons .
- 13C-NMR: The quaternary carbon attached to bromine appears at δ 120–125 ppm. Aromatic carbons from the benzyl group are observed at δ 127–135 ppm.
- FTIR: A sharp peak at ~2100 cm⁻¹ confirms the tetrazole ring (C=N stretch), and the benzyl ether C-O-C stretch appears at 1100–1250 cm⁻¹ .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks | Assignment |
|---|---|---|
| 1H-NMR | δ 4.6 (s, 2H) | CH₂O (benzyloxy) |
| δ 8.2 (m, 1H) | Tetrazole ring H | |
| FTIR | 2110 cm⁻¹ | C=N (tetrazole) |
Advanced: What computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the electronic environment of the bromine atom. Key steps:
Geometry Optimization: Minimize energy for the ground-state structure.
Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to assess susceptibility to nucleophilic/electrophilic attacks.
Transition State Modeling: Identify energy barriers for Suzuki-Miyaura coupling using Pd catalysts .
Example Insight:
- The bromine atom’s σ-hole (positive electrostatic potential) enhances reactivity in Pd-mediated arylations.
Advanced: How to resolve contradictions in biological activity data for this compound?
Methodological Answer:
Contradictory results (e.g., antimicrobial vs. inactive) may arise from assay conditions or structural analogs. A systematic approach includes:
Dose-Response Curves: Test across a wider concentration range (nM–µM).
Structural Analog Comparison: Compare with derivatives lacking the benzyloxy group or bromine. For example, replacing bromine with chlorine reduces steric hindrance but may lower electrophilicity .
Mode of Action Studies: Use fluorescence quenching or molecular docking to assess binding to target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. Table 3: Biological Activity vs. Substituents
| Derivative | MIC (µg/mL) | Target Enzyme Binding (Kd, nM) |
|---|---|---|
| 5-Bromo-tetrazole | 12.5 | 45 |
| 5-Chloro-tetrazole | 25.0 | 120 |
Advanced: What strategies mitigate side reactions during large-scale synthesis?
Methodological Answer:
- Process Control: Use inline FTIR to monitor bromination in real-time and adjust reagent stoichiometry.
- Membrane Separation: Remove unreacted precursors using nanofiltration membranes (MWCO 500 Da) to improve purity .
- Catalyst Optimization: Immobilized Pd nanoparticles reduce metal leaching in cross-coupling steps .
Advanced: How does solvent choice impact crystallization efficiency?
Methodological Answer:
- Solvent Screening: Test binary mixtures (e.g., ethanol/water) to modulate solubility. High-polarity solvents (e.g., DMSO) yield smaller crystals but faster nucleation.
- Antisolvent Addition: Dropwise addition of hexane to a saturated ethanol solution produces larger, purer crystals .
Q. Table 4: Crystallization Outcomes
| Solvent Pair | Crystal Size (µm) | Purity (%) |
|---|---|---|
| Ethanol/Hexane | 50–100 | 98 |
| DMSO/Water | 10–20 | 95 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
